molecular formula C8H16HgO2 B579559 Mercuric ethylhexoate CAS No. 18258-07-6

Mercuric ethylhexoate

Cat. No.: B579559
CAS No.: 18258-07-6
M. Wt: 344.806
InChI Key: XOBIOIIVDHNMJA-UHFFFAOYSA-M
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Description

Mercuric ethylhexoate, also known as mercury(II) 2-ethylhexanoate, is an organomercury compound with the molecular formula C16H30HgO4. It is a coordination complex where mercury is bonded to two 2-ethylhexanoate ligands. This compound is primarily used in industrial applications, particularly as a catalyst in polymerization reactions and as a stabilizer in the production of polyvinyl chloride (PVC).

Preparation Methods

Synthetic Routes and Reaction Conditions: Mercuric ethylhexoate can be synthesized by reacting mercury(II) oxide with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The general reaction is as follows:

HgO+2C8H16O2Hg(C8H15O2)2+H2OHgO + 2C8H16O2 \rightarrow Hg(C8H15O2)2 + H2O HgO+2C8H16O2→Hg(C8H15O2)2+H2O

where HgO is mercury(II) oxide and C8H16O2 is 2-ethylhexanoic acid.

Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process is optimized for yield and purity, often involving continuous stirring and precise temperature control to ensure complete reaction and prevent the formation of by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of mercury(II) oxide and other oxidized organic products.

    Reduction: This compound can be reduced to elemental mercury and the corresponding carboxylic acid under reducing conditions.

    Substitution: this compound can participate in substitution reactions where the ethylhexanoate ligands are replaced by other ligands, such as halides or other carboxylates.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halides (e.g., NaCl, KBr), other carboxylic acids

Major Products Formed:

    Oxidation: Mercury(II) oxide (HgO), oxidized organic compounds

    Reduction: Elemental mercury (Hg), 2-ethylhexanoic acid (C8H16O2)

    Substitution: Various mercury(II) carboxylates or halides

Scientific Research Applications

Mercuric ethylhexoate has several applications in scientific research and industry:

    Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.

    Biology: Studied for its toxicological effects and interactions with biological systems.

    Medicine: Historically used in some medicinal preparations, though its use has declined due to toxicity concerns.

    Industry: Employed as a stabilizer in the production of PVC and other polymers, enhancing their thermal stability and durability.

Mechanism of Action

The mechanism of action of mercuric ethylhexoate involves the coordination of mercury with the carboxylate ligands. This coordination affects the electronic structure of the mercury atom, making it more reactive in catalytic processes. In biological systems, this compound can interact with thiol groups in proteins, leading to enzyme inhibition and cellular toxicity. The primary molecular targets include enzymes involved in cellular respiration and antioxidant defense.

Comparison with Similar Compounds

    Mercuric acetate (Hg(C2H3O2)2): Another organomercury compound used in organic synthesis and as a catalyst.

    Mercuric chloride (HgCl2): Widely used in laboratory and industrial applications, known for its high toxicity.

    Mercuric nitrate (Hg(NO3)2): Used in analytical chemistry and as a reagent in various chemical reactions.

Uniqueness of Mercuric Ethylhexoate: this compound is unique due to its specific coordination with 2-ethylhexanoate ligands, which imparts distinct solubility and reactivity characteristics. Its use as a stabilizer in PVC production is particularly notable, as it provides enhanced thermal stability compared to other mercury compounds.

Properties

IUPAC Name

bis(2-ethylhexanoyloxy)mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Hg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGIDAFGRCVREO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)O[Hg]OC(=O)C(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30HgO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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